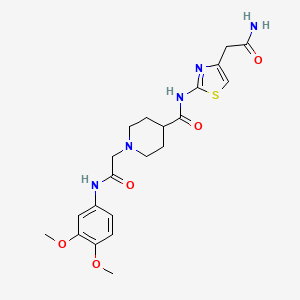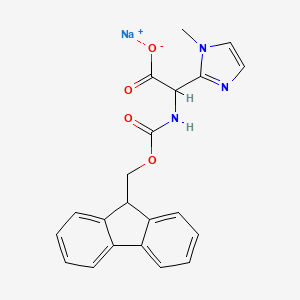
Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate, also known as Fmoc-Lys(Mtt)-OH, is a chemical compound used in the field of biochemistry and biotechnology. This compound is a derivative of lysine, one of the twenty amino acids that make up proteins. Fmoc-Lys(Mtt)-OH is commonly used in the synthesis of peptides and proteins due to its ability to protect the amino group of lysine during chemical reactions.
Mécanisme D'action
The mechanism of action of Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH is based on its ability to protect the amino group of lysine during peptide synthesis. The Fmoc group is removed using a base such as piperidine, which exposes the amino group of lysine for further chemical reactions. The Mtt group is removed using a mild acid such as trifluoroacetic acid to yield the final peptide product.
Biochemical and Physiological Effects:
Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH does not have any direct biochemical or physiological effects as it is a chemical compound used in the synthesis of peptides and proteins. However, the peptides and proteins synthesized using Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH may have a wide range of biochemical and physiological effects depending on their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH in peptide synthesis has several advantages. It allows for the protection of the lysine residue during chemical reactions, which enables the synthesis of longer and more complex peptides. Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH is also stable under a wide range of reaction conditions, which makes it a versatile reagent for peptide synthesis.
However, there are also limitations to the use of Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH. The synthesis of peptides using Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH can be time-consuming and require multiple steps. Additionally, the Mtt group can be difficult to remove, which can lead to low yields of the final peptide product.
Orientations Futures
There are several future directions for the use of Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH in peptide synthesis. One area of research is the development of new protecting groups that can be used in peptide synthesis. These protecting groups may offer improved stability and ease of removal compared to current protecting groups.
Another area of research is the development of new methods for peptide synthesis that are more efficient and require fewer steps. This may involve the use of new reagents or techniques that can streamline the synthesis process.
Conclusion:
Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH is a chemical compound used in the synthesis of peptides and proteins. It is widely used in the field of biochemistry and biotechnology for the development of drugs, vaccines, and diagnostic tools. The use of Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH in peptide synthesis has several advantages, but also has limitations. There are several future directions for the use of Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH in peptide synthesis, including the development of new protecting groups and more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH involves several steps. The first step is the protection of the amino group of lysine with a tert-butyloxycarbonyl (Boc) group. The Boc-protected lysine is then reacted with 9-fluorenylmethoxycarbonyl (Fmoc) chloride to form Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Boc)-OH. The Boc group is then removed and the resulting Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate-OH is reacted with 2-(1-methylimidazol-2-yl)acetic acid and 4-methyltrityl chloride to form Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH.
Applications De Recherche Scientifique
Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH is widely used in the field of biochemistry and biotechnology for the synthesis of peptides and proteins. Peptides and proteins are important molecules that play a crucial role in various biological processes. They are used in the development of drugs, vaccines, and diagnostic tools. Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate(Mtt)-OH is used to protect the lysine residue during peptide synthesis, which allows for the creation of longer and more complex peptides.
Propriétés
IUPAC Name |
sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4.Na/c1-24-11-10-22-19(24)18(20(25)26)23-21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;/h2-11,17-18H,12H2,1H3,(H,23,27)(H,25,26);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUITYAXYBBHIO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N3NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylimidazol-2-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

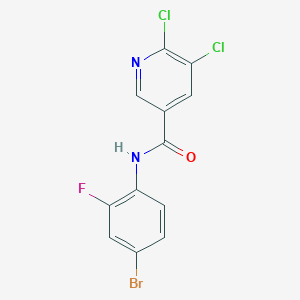
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2644263.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide](/img/structure/B2644264.png)
![3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2644266.png)

![1-[3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2644269.png)
![1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B2644273.png)
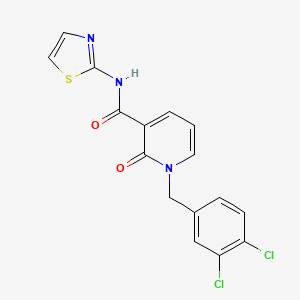
![2-(4-Acetylbenzamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide](/img/structure/B2644275.png)
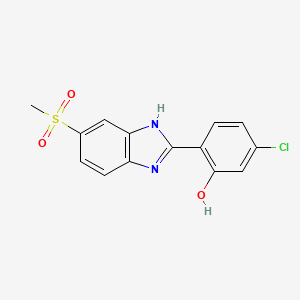
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)oxamide](/img/structure/B2644277.png)
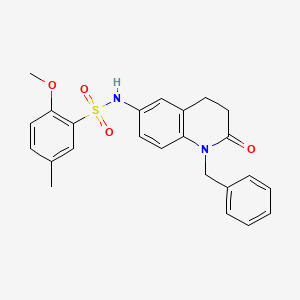
![2-chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2644280.png)
